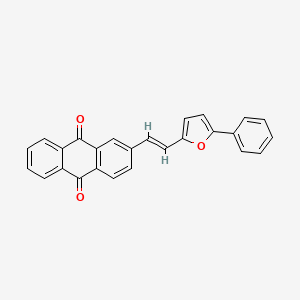amine CAS No. 950239-67-5](/img/structure/B2463582.png)
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine, also known as IAA-94, is a chemical compound that has been widely used in scientific research for its ability to selectively block chloride channels. It was first synthesized in the 1990s and has since been used in various studies to investigate the role of chloride channels in different physiological processes.
作用機序
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine works by binding to the intracellular side of chloride channels and blocking the movement of chloride ions across the membrane. This leads to a decrease in the intracellular chloride concentration, which can affect various physiological processes. The exact mechanism of action of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine is not fully understood, but it is thought to involve the disruption of the channel's pore structure.
Biochemical and Physiological Effects:
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been shown to have various biochemical and physiological effects. It can affect cell volume regulation, apoptosis, neurotransmitter release, insulin secretion, cell migration, and cancer cell proliferation. It has also been shown to affect the activity of ion channels and transporters, such as the Na+/K+-ATPase and the Na+/H+ exchanger.
実験室実験の利点と制限
One of the main advantages of using [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine in lab experiments is its ability to selectively block chloride channels. This allows researchers to investigate the specific role of chloride channels in different physiological processes. However, [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has some limitations as well. It can affect the activity of other ion channels and transporters, which can complicate the interpretation of experimental results. Additionally, [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been shown to have some off-target effects, which can lead to unexpected results.
将来の方向性
There are several future directions for research involving [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine. One area of interest is the development of more selective chloride channel blockers that do not have off-target effects. Another area of interest is the investigation of the role of chloride channels in different disease states, such as cancer and neurological disorders. Finally, the development of new techniques for studying the structure and function of chloride channels could lead to a better understanding of their role in physiology and disease.
合成法
The synthesis of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine involves the reaction of 3,4-dichloro-2-methoxyphenylsulfonyl chloride with 2-amino-1-propanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of the synthesis is typically around 50-60%.
科学的研究の応用
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been used in various scientific research studies to investigate the role of chloride channels in different physiological processes. It has been shown to selectively block the volume-regulated anion channel (VRAC) and the calcium-activated chloride channel (CaCC), which are involved in cell volume regulation, apoptosis, and neurotransmitter release. [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has also been used to study the role of chloride channels in the regulation of insulin secretion, cell migration, and cancer cell proliferation.
特性
IUPAC Name |
3,4-dichloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO4S/c1-6(14)5-13-18(15,16)8-4-3-7(11)9(12)10(8)17-2/h3-4,6,13-14H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQKQZBEYLMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

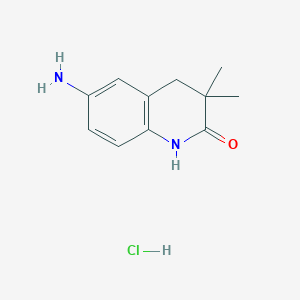
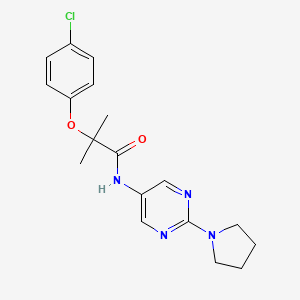
![3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2463501.png)

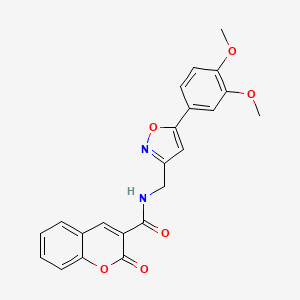

![Cyclopentyl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2463507.png)
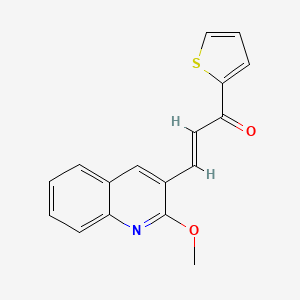
![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2463511.png)
![2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one](/img/structure/B2463512.png)
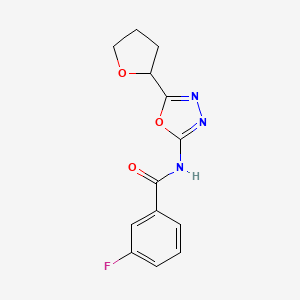
![2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2463519.png)
![3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2463522.png)
